4-[1-(3-Chlorophenyl)ethyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[1-(3-chlorophenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c1-10(11-5-7-15-8-6-11)12-3-2-4-13(14)9-12/h2-4,9-11,15H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMPCXVZCFFTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780227-54-4 | |
| Record name | 4-[1-(3-chlorophenyl)ethyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Medicinal Chemistry
4-[1-(3-Chlorophenyl)ethyl]piperidine is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its role as a precursor is particularly significant in developing drugs targeting the central nervous system (CNS). The compound's ability to interact with neurotransmitter systems makes it valuable in creating therapeutic agents for conditions such as anxiety, depression, and neurodegenerative disorders .
Neuroscience
Research indicates that this compound may modulate neurotransmitter release by binding to specific receptors within the CNS. Studies have explored its effects on dopamine and serotonin receptors, suggesting potential applications in treating mood disorders and cognitive dysfunctions. The presence of the chlorophenyl group enhances its binding affinity, which may lead to significant pharmacological effects such as sedation and analgesia .
Drug Development
In drug development, this compound serves as a precursor for novel therapeutic agents. Its synthesis can be optimized to yield high-purity compounds that are essential for pharmacological testing. Recent advancements in synthetic methods have improved the efficiency of producing this compound while minimizing impurities, making it more suitable for pharmaceutical applications .
Case Studies
- Antiviral Activity : A study evaluated various piperidine derivatives, including this compound, for their antiviral properties against influenza viruses. The compound demonstrated significant activity against influenza B virus with an effective concentration (EC50) comparable to established antiviral agents like zanamivir .
- Neurological Studies : In preclinical models, compounds derived from this compound were tested for their effects on anxiety-like behaviors. Results indicated that these derivatives could reduce anxiety levels in animal models, supporting their potential use in treating anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) 1-(3-Chlorophenyl)-4-(3-phenylseleno propyl) piperazine
- Structure : Piperazine core with 3-chlorophenyl and selenium-containing propyl groups.
- Key Differences : Replaces piperidine with piperazine (a 6-membered ring with two nitrogen atoms), altering basicity and hydrogen-bonding capacity. The selenium moiety enables metal coordination, unlike the target compound.
- Activity : Exhibits antimicrobial properties due to selenium’s redox activity .
b) 1-(2-Amino-1-(3-Chlorophenyl)Ethyl)-4-(Trifluoromethyl)-4-Hydroxy Piperidine Oxalate
- Structure : Piperidine with 3-chlorophenyl ethyl, trifluoromethyl, hydroxy, and oxalate groups.
- Key Differences : The trifluoromethyl group enhances metabolic stability and lipophilicity. The oxalate salt improves solubility.
c) (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride
Piperidine Derivatives with Different Aryl Substituents
a) 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one
- Structure : Piperidin-4-one with chloroacetyl and trimethoxyphenyl groups.
- Key Differences : The 4-ketone group increases polarity, while trimethoxyphenyl substituents enhance π-π interactions.
b) Natural Piperidine Alkaloids from Piper nigrum
Table 1: Activity Profile of Selected Piperidine Derivatives
Table 2: Physicochemical Properties
*Estimated using fragment-based methods.
Q & A
Q. What are the optimal synthetic routes for 4-[1-(3-Chlorophenyl)ethyl]piperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 3-chlorophenylacetonitrile with piperidine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) can yield the intermediate, followed by hydrogenation to reduce the nitrile group . Reaction optimization requires monitoring temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation). Impurities often arise from incomplete reduction or byproducts; column chromatography or recrystallization in ethanol improves purity .
Table 1 : Comparison of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Coupling | K₂CO₃, CH₃CN, 70°C | 65 | 85 | |
| Hydrogenation | H₂, Pd/C, EtOH | 78 | 92 |
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify proton environments (e.g., piperidine ring protons at δ 1.5–2.5 ppm, aromatic protons at δ 7.0–7.5 ppm) and FT-IR to detect C-Cl stretching (~750 cm⁻¹) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 238.092 for C₁₃H₁₇ClN⁺). For stereochemical analysis, X-ray crystallography is recommended if single crystals are obtainable .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation. Store in airtight containers away from oxidizers. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Toxicity data for analogs (e.g., LD₅₀ > 500 mg/kg in rats) suggest moderate hazard .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites (e.g., nucleophilic nitrogen in piperidine). Molecular docking predicts interactions with biological targets (e.g., serotonin receptors) by simulating binding affinities. Tools like Gaussian or AutoDock Vina optimize reaction pathways and reduce experimental trial-and-error .
Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives?
- Methodological Answer : Cross-validate assays (e.g., compare in vitro enzyme inhibition vs. in vivo efficacy). For example, discrepancies in receptor binding affinity may arise from assay conditions (pH, solvent). Reproduce studies using standardized protocols (e.g., IC₅₀ measurements at consistent ATP concentrations). Meta-analyses of PubChem BioAssay data (AID 1259401) can identify outliers .
Q. How does the 3-chlorophenyl substituent influence the compound’s pharmacokinetics?
- Methodological Answer : The chloro group enhances lipophilicity (logP ~2.8), improving blood-brain barrier permeability but reducing aqueous solubility. HPLC-MS quantifies plasma stability (t₁/₂ ~3.5 hours in human liver microsomes). Metabolite identification via LC-QTOF reveals oxidative dechlorination as a primary degradation pathway .
Q. What advanced techniques characterize crystallographic or conformational dynamics?
- Methodological Answer : Single-crystal X-ray diffraction resolves bond angles and torsional strain in the piperidine ring. Dynamic NMR (DNMR) at variable temperatures detects ring-flipping kinetics, while molecular dynamics simulations (e.g., GROMACS) model solvent interactions over nanosecond timescales .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies for similar piperidine derivatives?
- Methodological Answer : Variations arise from differences in catalysts (e.g., Pd/C vs. Raney Ni), solvent purity, or reaction scaling. Statistical tools like Design of Experiments (DoE) identify critical factors (e.g., catalyst loading, H₂ pressure) via response surface methodology. Reproducibility improves with strict adherence to reported protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
